Acpt-I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ACPT-I has a wide range of scientific research applications. In chemistry, it is used as a tool to study the function of metabotropic glutamate receptors. In biology and medicine, this compound has shown potential as a neuroprotective agent, reducing cell death in models of ischemic stroke and excitotoxicity . It also exhibits anticonvulsant and anxiolytic-like effects, making it a candidate for the treatment of neurological disorders . Additionally, this compound is used in the study of neurotransmission and synaptic plasticity, contributing to our understanding of brain function and disease .

Mecanismo De Acción

- ACPT-I interacts with group III mGluRs, leading to inhibition of neurotransmitter release via three principal mechanisms:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

ACPT-I plays a significant role in biochemical reactions by modulating glutamatergic transmission . It interacts with enzymes and proteins such as metabotropic glutamate receptors (mGluRs), specifically mGluR4a and mGluR8 . These interactions inhibit glutamate release, thereby reducing glutamatergic transmission .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also impacts cellular metabolism by modulating glutamatergic transmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to mGluR4a and mGluR8, inhibiting glutamate release and reducing glutamatergic transmission . This mechanism seems to play a role in mediating the neuroprotective effect of this compound .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also exhibits neuroprotective effects against excitotoxicity induced by kainite in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 30 mg/kg, this compound reduces cell death in a rat model of middle cerebral artery occlusion . It also reduces the incidence of clonic seizures in various seizure models in mice and rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of glutamatergic transmission . It interacts with enzymes such as mGluR4a and mGluR8, modulating glutamate release and reducing glutamatergic transmission .

Métodos De Preparación

ACPT-I can be synthesized through a multi-step reaction process. One method involves the use of 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,4-dioxo- as a starting material. The synthetic route includes steps such as the use of DMAP in acetonitrile for 1.5 hours, followed by treatment with 1N aqueous lithium hydroxide in acetonitrile for 5 hours at ambient temperature

Análisis De Reacciones Químicas

ACPT-I undergoes various chemical reactions, primarily involving its functional groups. It can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Comparación Con Compuestos Similares

ACPT-I is similar to other group III mGluR agonists, such as (S)-3,4-dicarboxyphenylglycine (DCPG) and (S)-2-amino-4-phosphonobutyric acid (AP4). this compound is unique in its ability to selectively target mGluR4a and mGluR8 with high affinity . This selectivity makes this compound a valuable tool for studying the specific roles of these receptors in neuroprotection and neurotransmission. Compared to other agonists, this compound has shown more pronounced neuroprotective and anxiolytic-like effects in various models .

Propiedades

IUPAC Name |

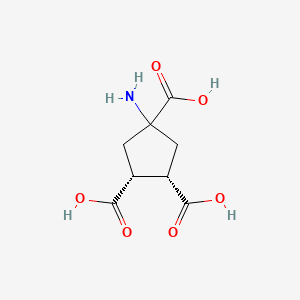

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIKTBTNCSGJS-OBLUMXEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)

![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)